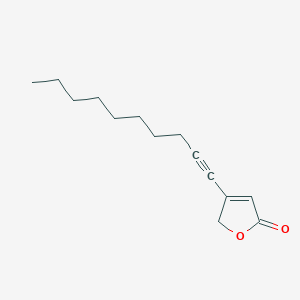
1-Ethylpyridin-1-ium benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylpyridin-1-ium benzoate is an organic compound that belongs to the class of pyridinium salts It is formed by the combination of 1-ethylpyridin-1-ium cation and benzoate anion
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylpyridin-1-ium benzoate can be synthesized through a quaternization reaction where 1-ethylpyridine reacts with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethylpyridin-1-ium benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzoate anion can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyridinium ring can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as thiols or amines. The reaction is typically carried out in polar solvents like acetonitrile.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products:
Nucleophilic Substitution: Products include substituted pyridinium salts.
Oxidation: Products include oxidized derivatives of the pyridinium ring.
Scientific Research Applications
1-Ethylpyridin-1-ium benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a catalyst in certain organic reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of ionic liquids and as an additive in electrochemical applications.
Mechanism of Action
The mechanism of action of 1-ethylpyridin-1-ium benzoate involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ring can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzoate anion can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
1-Ethylpyridinium Bromide: Similar in structure but contains a bromide anion instead of benzoate.
1-Methylpyridinium Benzoate: Contains a methyl group instead of an ethyl group on the pyridinium ring.
1-Ethylpyridinium Chloride: Contains a chloride anion instead of benzoate.
Uniqueness: 1-Ethylpyridin-1-ium benzoate is unique due to the presence of the benzoate anion, which imparts distinct chemical properties and reactivity compared to other pyridinium salts. The benzoate anion can participate in additional interactions, making this compound versatile in various applications.
Properties
CAS No. |
920759-09-7 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
1-ethylpyridin-1-ium;benzoate |
InChI |
InChI=1S/C7H10N.C7H6O2/c1-2-8-6-4-3-5-7-8;8-7(9)6-4-2-1-3-5-6/h3-7H,2H2,1H3;1-5H,(H,8,9)/q+1;/p-1 |
InChI Key |
QKDKIUPZHUJWKJ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=CC=CC=C1.C1=CC=C(C=C1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione](/img/structure/B12637353.png)
![(10S,11R,15S,16R)-13-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12637354.png)





![5-{4-[(Cyanomethyl)amino]phenyl}-1-methyl-1H-pyrrole-2-carbonitrile](/img/structure/B12637397.png)


![2-(4-Chlorophenyl)-7-methoxy-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]](/img/structure/B12637421.png)
![2-[4-Methyl-5-(ethoxycarbonyl)-2-thiazolyl]pyridine 1-oxide](/img/structure/B12637429.png)


